Product packaging for Dermaseptin AA-3-3(Cat. No.:)

Dermaseptin AA-3-3

Cat. No.: B1577123
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin AA-3-3 is a cationic, amphipathic alpha-helical peptide belonging to the Dermaseptin family, which is isolated from frog skin secretions . These peptides are a critical part of the innate immune system in amphibians and represent a valuable tool for researching new ways to combat multidrug-resistant pathogens and explore novel anticancer strategies . Its proposed mechanism of action involves initial electrostatic interactions with the anionic surfaces of microbial membranes, followed by integration into the lipid bilayer. This can lead to membrane disruption via either "carpet-like" or "barrel-stave" models, ultimately causing cell death . Researchers value this compound for its broad-spectrum bioactivity. Dermaseptins demonstrate effectiveness in vitro against a range of Gram-positive and Gram-negative bacteria, fungi, protozoa, and enveloped viruses . Furthermore, their ability to selectively target cancer cells has sparked interest in their potential as antiproliferative agents, with several family members showing activity against various human cancer cell lines . This peptide, like its analogues, is thought to achieve membrane selectivity by preferentially interacting with the unique lipid compositions of bacterial and cancer cell membranes over healthy mammalian cells . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antibacterial

sequence

GMFTNMLKGIGKLAGQAALGAVKTLA

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Dermaseptin Aa 3 3

Identification and Characterization from Amphibian Sources (e.g., Agalychnis annae)

Dermaseptin (B158304) AA-3-3 was identified from the skin secretions of the blue-sided leaf frog, Agalychnis annae (also known as Phyllomedusa annae), an amphibian native to Southern Mexico. uniprot.orgnovoprolabs.comuniprot.org It is also referred to in literature and databases as Dermaseptin-A4. uniprot.org The identification of new members of the dermaseptin family in Agalychnis annae was achieved through the cloning of complementary DNAs (cDNAs) from skin secretion libraries. nih.gov The primary structure of Dermaseptin AA-3-3 was determined, revealing a 26-amino acid peptide. The characterization of dermaseptin-related peptides from this species is part of a broader effort to discover novel bioactive compounds from the rich biochemical arsenal (B13267) of frog skin. nih.gov

Peptide NameAlternative NameSource OrganismAmino Acid SequenceLength (Residues)
This compoundDermaseptin-A4Agalychnis annaeGMFTNMLKGIGKLAGQAALGAVKTLA26

Methodologies for Peptide Isolation and Purification from Skin Secretions

The isolation of dermaseptins from amphibian skin secretions involves a multi-step process designed to separate the peptide of interest from a complex mixture of other bioactive molecules. nih.govnih.gov

Collection of Skin Secretion : The process begins with the collection of skin secretions, which are stored in granular glands and can be released upon mild stimulation or stress. mdpi.com The collected secretion is often immediately frozen or lyophilized to preserve the integrity of the peptides. nih.gov

Initial Extraction and Fractionation : The crude, lyophilized extract is reconstituted, typically in a dilute acid solution like trifluoroacetic acid (TFA), and then subjected to an initial separation technique. nih.gov This can involve molecular sieve filtration or ion-exchange chromatography to separate components based on size or charge. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the primary and most critical step for purifying peptides like dermaseptins. nih.govnih.govnih.gov The extract is passed through a column under high pressure, and peptides are separated based on their hydrophobicity. The fractions are collected, and those containing the peptide of interest are identified. nih.gov

Mass Spectrometry and Sequencing : The purified fractions are then analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to determine the molecular mass of the peptide. nih.gov The precise amino acid sequence is confirmed using methods like automated Edman degradation or tandem mass spectrometry (MS/MS). nih.govnih.gov

Molecular Cloning and Characterization of Precursor cDNAs

To understand the biosynthesis of dermaseptins, researchers employ molecular cloning techniques to identify and characterize the cDNAs that encode them. nih.gov A common and effective method is the "shotgun" cloning approach. nih.govsemanticscholar.org This involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin secretions. nih.govqub.ac.uk By using specific primers, often targeting conserved regions of the dermaseptin genes, it is possible to amplify and sequence the cDNAs encoding the full precursor proteins. nih.gov

The analysis of these precursor cDNAs reveals that dermaseptins are synthesized as larger prepropeptides, which undergo a series of modifications to become mature, active peptides. researchgate.netnih.gov This precursor structure is a common feature among many secreted peptides in animals.

The deduced amino acid sequence of a dermaseptin precursor, or prepropeptide, typically reveals a multi-domain structure. semanticscholar.orgqub.ac.ukresearchgate.net

Signal Peptide : At the N-terminus, there is a highly conserved, hydrophobic signal peptide region, typically consisting of around 22 amino acids. nih.govqub.ac.ukresearchgate.net This sequence acts as a signal that directs the nascent polypeptide into the endoplasmic reticulum, the first step in the secretory pathway. researchgate.net The remarkable similarity in signal peptides across different dermaseptin precursors, even those giving rise to mature peptides with vastly different structures and functions, suggests a common evolutionary origin and a conserved "secretory cassette". nih.govresearchgate.net

Propeptide Region : Following the signal peptide is a propeptide region, also referred to as an acidic spacer. nih.govresearchgate.netresearchgate.net This domain is rich in acidic amino acid residues, such as glutamic acid and aspartic acid. nih.gov The acidic nature of this spacer is thought to be important for the correct folding and processing of the precursor protein. nih.gov

Typical Structure of a Dermaseptin Prepropeptide
DomainTypical Length (Amino Acids)Key CharacteristicsFunction
Signal Peptide~22Hydrophobic, highly conservedDirects protein into the secretory pathway
Acidic Propeptide (Spacer)~20-24Rich in acidic residues (Glu, Asp)Aids in proper folding and processing; precedes the cleavage site
Cleavage Site2Pair of basic residues (e.g., Lys-Arg)Recognition site for processing enzymes
Mature Peptide~24-34Variable sequence; often cationic and amphipathicThe final, biologically active antimicrobial peptide

After the prepropeptide is translated from mRNA, it undergoes several crucial post-translational modifications (PTMs) to yield the mature this compound. thermofisher.com These modifications are essential for the peptide's structure and biological activity.

The first step is the cleavage of the N-terminal signal peptide as the protein enters the secretory pathway. qub.ac.uk Subsequently, the propeptide is removed by endoproteolytic enzymes. researchgate.net This cleavage often occurs at a specific processing signal, which is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (Lys-Arg or K-R). nih.govnih.govqub.ac.uk

Another critical PTM for many dermaseptins is C-terminal amidation. uniprot.orgresearchgate.net In this process, a C-terminal glycine (B1666218) residue in the precursor sequence serves as the amide donor, resulting in a mature peptide with a C-terminal amide group (e.g., -Alanine-NH2). nih.govqub.ac.uk This amidation is significant as it removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's antimicrobial activity. uniprot.org

Chemical Synthesis of this compound and Analogues

To obtain sufficient quantities of this compound for research and to study its structure-activity relationship, chemical synthesis is employed. nih.gov The most common method is stepwise solid-phase peptide synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govmdpi.com This technique allows for the precise, residue-by-residue assembly of the peptide chain on a solid resin support. nih.gov Once the synthesis is complete, the peptide is cleaved from the resin and purified, typically using RP-HPLC. qub.ac.uk The final product's identity and purity are confirmed by mass spectrometry. nih.govqub.ac.uk

Furthermore, chemical synthesis allows for the creation of dermaseptin analogues. mdpi.comresearchgate.net Researchers can systematically substitute specific amino acids to investigate their roles in the peptide's structure and function. qub.ac.uk This approach is used to design new peptides with potentially enhanced activity, greater stability, or reduced toxicity. nih.govmdpi.com

Structural Elucidation and Conformational Analysis of Dermaseptin Aa 3 3

Primary Amino Acid Sequence Determination

Dermaseptin (B158304) AA-3-3 is derived from a larger precursor protein. uniprot.org This precursor undergoes post-translational processing, which includes the cleavage of a signal peptide and an acidic pro-region, to yield the mature, active peptide. mdpi.combicnirrh.res.in The mature Dermaseptin AA-3-3 is a 29-residue peptide. uniprot.org Its primary structure, determined through protein and cDNA analysis, reveals a specific sequence of amino acids. A notable feature is the amidation of the C-terminal residue, a common modification in dermaseptins that can enhance stability and activity. uniprot.orgmdpi.com

The primary amino acid sequence for this compound is detailed in the table below.

NameSequenceLengthModification
This compound / Dermaseptin-A4GLWSKIKGVGKEAAKAAAKAAGKAALNAVT29 Amino AcidsC-terminal Amidation

Secondary Structure Propensity in Membrane-Mimicking Environments

A hallmark of the dermaseptin family is the ability to adopt a defined secondary structure upon interacting with biological membranes or membrane-mimicking environments, such as certain solvents. semanticscholar.orgnih.gov In aqueous solutions, these peptides are typically unstructured. nih.gov However, the transition to a hydrophobic environment, like that of a microbial cell membrane, induces a conformational change. mdpi.com

Formation of Amphipathic Alpha-Helical Conformation

In a non-polar or lipid environment, this compound, like other dermaseptins, folds into an α-helical conformation. nih.govoup.com This helix is amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic (polar) amino acid residues. nih.gov The hydrophobic residues form a nonpolar face that interacts with the lipid core of the membrane, while the positively charged (cationic) and other polar residues form an opposing hydrophilic face. nih.gov This amphipathic structure is critical for the peptide's ability to perturb and insert into microbial membranes. uniprot.org

The arrangement of amino acids in this compound facilitates the formation of this amphipathic helix, which is a key determinant of its biological activity. The helical wheel projection below illustrates the spatial distribution of hydrophilic and hydrophobic residues around the helical axis.

Spectroscopic Analyses of Conformational Dynamics

Spectroscopic techniques are instrumental in analyzing the conformational changes of peptides like this compound. Circular dichroism (CD) spectroscopy is a primary tool used to assess the secondary structure of peptides in different environments. nih.gov For the dermaseptin family, CD spectra typically show a random coil signature in aqueous buffer, characterized by a minimum near 200 nm. researchgate.net In the presence of membrane-mimicking solvents, such as trifluoroethanol (TFE), or lipid vesicles, the spectra shift to show characteristic minima around 208 and 222 nm, which is indicative of a high α-helical content. nih.govsemanticscholar.org For instance, studies on the original dermaseptin showed it reached 80% α-helical conformation in hydrophobic media. nih.gov While specific CD studies on this compound are not widely published, the behavior of closely related dermaseptins strongly suggests a similar conformational transition from a random coil to an α-helix upon membrane interaction. researchgate.net

Key Structural Features: Cationicity and Hydrophobicity

The biological activity of this compound is fundamentally linked to two key physicochemical properties: its net positive charge (cationicity) and the presence of a significant number of nonpolar residues (hydrophobicity). oup.commdpi.com

Cationicity : Dermaseptins are characterized as polycationic peptides due to a high content of basic amino acid residues, primarily lysine (B10760008) (Lys). mdpi.comsemanticscholar.org The primary sequence of this compound contains six lysine residues. At physiological pH, these residues are protonated, conferring a significant net positive charge to the peptide. This positive charge is crucial for the initial electrostatic attraction to the negatively charged components of microbial cell surfaces, such as phospholipids (B1166683) and teichoic acids. mdpi.com

Hydrophobicity : The hydrophobicity of the peptide, contributed by nonpolar amino acids like Alanine (Ala), Leucine (B10760876) (Leu), Valine (Val), Isoleucine (Ile), and Tryptophan (Trp), drives the insertion of the peptide into the lipid bilayer of the membrane. mdpi.com The balance between cationicity and hydrophobicity is critical; it governs the peptide's efficacy and its selectivity towards microbial cells over host cells. mdpi.com

The following table summarizes the key physicochemical properties of this compound, calculated based on its amino acid sequence.

PropertyValueDescription
Net Positive Charge+6Calculated at neutral pH, primarily from Lysine residues.
Hydrophobic Residue Content~59%Percentage of nonpolar amino acids in the sequence.

Significance of Conserved Amino Acid Residues and Motifs

The dermaseptin family is defined by several conserved structural features within their amino acid sequences, which are vital for their function. mdpi.comnih.gov

Conserved N-terminal Tryptophan : A highly conserved feature in the majority of dermaseptins is the presence of a tryptophan (Trp) residue at position 3. mdpi.commdpi.com The indole (B1671886) side chain of tryptophan is thought to play a role in anchoring the peptide at the membrane interface, facilitating its insertion and stabilizing the α-helical structure. mdpi.com this compound possesses this conserved Trp residue. However, it is noted that a few dermaseptins, including DRS-A4, lack this otherwise highly preserved feature, suggesting alternative anchoring mechanisms or functional nuances. nih.gov

Conserved Mid-region Motif : Many dermaseptins contain a conserved sequence motif in their central region, often represented as -AA(A/G)KAAL(G/N)A-. semanticscholar.org This region is typically part of the stable α-helical domain. The sequence of this compound (KEAAKAAAKAAGKAAL) closely aligns with this consensus motif, highlighting its evolutionary relationship within the dermaseptin superfamily and the importance of this structural scaffold. uniprot.orgsemanticscholar.org

Conserved Precursor Structure : At the genetic level, the precursors of dermaseptins show a highly conserved architecture, consisting of a 22-amino-acid signal peptide, an acidic spacer region, and a cleavage site that releases the mature peptide. bicnirrh.res.inmdpi.com This conserved precursor organization underscores a common biosynthetic pathway for this peptide family. mdpi.com

Molecular and Cellular Mechanisms of Action of Dermaseptin Aa 3 3

Membrane Interaction and Permeabilization Mechanisms

Dermaseptins, including the AA-3-3 variant, are a class of antimicrobial peptides (AMPs) that primarily exert their effects through direct interaction with and disruption of microbial cell membranes. researchgate.netmdpi.com This interaction is a multi-step process involving initial electrostatic attraction, followed by insertion into and subsequent destabilization of the lipid bilayer, ultimately leading to cell death. nih.govsci-hub.se The specificity of dermaseptins for microbial over mammalian cells is largely attributed to differences in membrane composition. vulcanchem.com

The initial and crucial step in the mechanism of action of dermaseptins is the electrostatic attraction between the positively charged peptide and the negatively charged surface of microbial membranes. vulcanchem.comoup.com Dermaseptins are cationic peptides, meaning they carry a net positive charge at physiological pH due to an abundance of basic amino acid residues like lysine (B10760008). nih.govasm.org

In contrast, bacterial cell membranes, as well as the membranes of some fungi and protozoa, possess a net negative charge. nih.gov This negative charge is primarily due to the presence of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), cardiolipin, and, in Gram-negative bacteria, the lipopolysaccharide (LPS) in the outer membrane. vulcanchem.commdpi.com This charge disparity creates a strong electrostatic driving force that facilitates the accumulation of dermaseptin (B158304) molecules on the microbial surface. mdpi.com

This selective binding is a key determinant of the peptides' specificity. Mammalian cell membranes are typically composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin (B164518) on their outer leaflet, resulting in a net neutral charge. nih.gov This reduces the electrostatic attraction for cationic peptides like dermaseptin, contributing to their lower toxicity towards host cells.

Upon binding, dermaseptins, which often exist in a random coil conformation in aqueous solutions, undergo a conformational change, typically folding into an α-helical structure. nih.govvulcanchem.com This amphipathic α-helix positions its hydrophobic residues to interact with the lipid core of the membrane and its hydrophilic, charged residues to interact with the lipid headgroups and aqueous environment. nih.gov

Following the initial electrostatic binding and conformational change, dermaseptins disrupt the microbial membrane through several proposed mechanisms. The two most widely accepted models are the "carpet" model and various pore-forming models, such as the "barrel-stave" and "toroidal pore" models. nih.govresearchgate.netnih.gov

The "Carpet" Model: This model, first proposed to describe the action of dermaseptin S1, suggests that the peptide monomers bind to the surface of the membrane, covering it in a "carpet-like" manner. sci-hub.sesemanticscholar.org As the concentration of the peptide on the membrane surface increases, it reaches a threshold where it disrupts the bilayer's integrity in a detergent-like fashion, leading to the formation of transient pores or micelles and ultimately causing membrane collapse. researchgate.netucl.ac.uk This mechanism is thought to be employed by several dermaseptins. mdpi.com

Pore Formation Models:

Barrel-Stave Model: In this model, the peptide helices insert perpendicularly into the membrane, arranging themselves like staves in a barrel to form a transmembrane pore. The hydrophobic faces of the helices align with the lipid core of the membrane, while the hydrophilic faces line the aqueous channel. nih.govucl.ac.uk

Toroidal Pore Model: This model also involves the formation of a transmembrane pore. However, in this case, the peptide helices, along with the headgroups of the surrounding lipids, bend inward to line the pore. researchgate.netucl.ac.uk This results in a continuous curvature of the lipid monolayer, creating a channel lined by both the peptides and lipid headgroups. nih.gov

The specific mechanism employed by a particular dermaseptin can depend on factors such as the peptide's concentration, its primary and secondary structure, and the lipid composition of the target membrane. plos.org It is also possible that a single peptide may utilize different mechanisms or a combination of them. plos.org

Table 1: Proposed Membrane Disruption Models for Antimicrobial Peptides

ModelDescriptionKey Characteristics
Carpet ModelPeptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is reached. sci-hub.seresearchgate.net- No stable pore formation. ucl.ac.uk
  • Leads to micellization and membrane dissolution. ucl.ac.uk
  • Barrel-Stave ModelPeptides insert into the membrane and aggregate to form a pore lined exclusively by the peptides. nih.govucl.ac.uk- Hydrophilic faces form the pore interior. nih.gov
  • Hydrophobic faces interact with lipid tails. nih.gov
  • Toroidal Pore ModelPeptides induce the lipid monolayer to bend continuously, forming a pore lined by both peptides and lipid headgroups. researchgate.netucl.ac.uk- Lipid headgroups are part of the pore lining. nih.gov
  • Involves significant disruption of bilayer curvature. nih.gov
  • Regardless of the specific model, the interaction of dermaseptins with the microbial membrane profoundly affects the integrity and dynamics of the lipid bilayer. The insertion of the peptide into the membrane disrupts the ordered packing of the phospholipid molecules. plos.org

    Biophysical studies have shown that dermaseptins can:

    Induce Lipid Clustering: Cationic peptides can interact with anionic lipids, causing them to cluster and form peptide-rich domains. This lateral segregation of lipids can create defects at the domain boundaries, increasing membrane permeability. ucl.ac.uk

    Cause Membrane Thinning: The binding and insertion of peptides can cause the acyl chains of the lipids to splay, leading to a localized or uniform thinning of the bilayer. ucl.ac.uk

    Alter Membrane Fluidity: The presence of the peptide can either increase or decrease the fluidity of the membrane, depending on the specific peptide and lipid composition. This can impact the function of membrane-embedded proteins.

    Disrupt Membrane Potential: The formation of pores or other membrane defects dissipates the electrochemical gradients across the membrane, which are essential for cellular processes like energy production and transport. asm.org

    These perturbations collectively compromise the barrier function of the membrane, leading to the leakage of ions and small molecules, and ultimately, the influx of water, causing osmotic imbalance and cell lysis. researchgate.netnih.gov

    The ability of dermaseptins to permeabilize membranes can be quantified using various biophysical assays. A common method involves the use of liposomes (artificial vesicles) loaded with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a self-quenching concentration. frontiersin.org

    When dermaseptin is added to the liposome (B1194612) suspension, its disruptive action on the lipid bilayer causes the entrapped dye to leak out. frontiersin.org As the dye is released into the larger volume of the surrounding buffer, its concentration decreases, leading to de-quenching and an increase in fluorescence intensity. This increase in fluorescence can be monitored over time to determine the rate and extent of membrane permeabilization. frontiersin.org

    Studies have shown that the permeabilizing efficiency of dermaseptins is generally higher for liposomes composed of anionic phospholipids, which mimic bacterial membranes, compared to those made of zwitterionic phospholipids, which mimic mammalian membranes. nih.gov This further supports the role of electrostatic interactions in the initial targeting and activity of these peptides. The degree of permeabilization is also dependent on the peptide concentration. asm.org

    Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), have provided direct visual evidence of the morphological damage inflicted by dermaseptins and other AMPs on microbial cells.

    Atomic Force Microscopy (AFM): AFM allows for the imaging of cell surfaces in their native, hydrated state at nanometer resolution. nih.gov Studies using AFM have shown that treatment with dermaseptin derivatives causes significant changes to the bacterial surface. nih.govresearchgate.net These changes can include:

    Increased surface roughness. researchgate.netacs.org

    The formation of pores, pits, or depressions on the cell surface. ucl.ac.uk

    Disruption of membrane integrity, leading to cell collapse and leakage of intracellular contents. nih.govacs.org

    Alterations in cell size and shape. nih.gov

    Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structures of cells. TEM studies on bacteria treated with AMPs have revealed severe damage to the cell envelope, including the detachment of the cytoplasmic membrane from the cell wall, the formation of blebs, and the complete lysis and disintegration of the cell.

    These microscopic observations corroborate the biophysical data and confirm that the primary mode of action for dermaseptins involves catastrophic damage to the microbial cell membrane. nih.govresearchgate.net

    Intracellular Biological Pathways and Targets

    While membrane disruption is widely considered the primary mechanism of action for most dermaseptins, there is growing evidence that some of these peptides, after crossing the membrane, can interact with intracellular targets to further contribute to cell death. nih.govfrontiersin.org This dual-action capability makes them particularly potent antimicrobial agents.

    Once inside the cell, dermaseptins can potentially interfere with various essential biological pathways:

    Inhibition of Nucleic Acid and Protein Synthesis: Some AMPs have been shown to bind to DNA and RNA, interfering with replication, transcription, and translation. This can halt the production of essential proteins and enzymes, leading to cell cycle arrest and death. acs.org

    Enzyme Inhibition: The peptides can bind to and inhibit the activity of crucial cytoplasmic enzymes, disrupting metabolic pathways.

    Induction of Apoptosis: In some eukaryotic pathogens and cancer cells, dermaseptins can trigger programmed cell death, or apoptosis. nih.govmdpi.com This can involve interacting with mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c. nih.govacs.org For example, Dermaseptin-S3 has been shown to trigger apoptosis in fungi. nih.gov

    Interaction with Other Cellular Components: Some studies suggest that certain AMPs can interact with components of the cell wall synthesis machinery or other intracellular structures.

    Induction of Oxidative Stress in Pathogenic Microorganisms

    Dermaseptin AA-3-3 induces significant oxidative stress in pathogenic microorganisms, a key factor in its antimicrobial activity. researchgate.netnih.gov This is characterized by an increase in reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govpan.pl The accumulation of ROS can lead to cellular damage, including lipid peroxidation. nih.govrsdjournal.org

    Lipid peroxidation is a process where oxidants like ROS attack lipids, leading to a chain reaction of lipid degradation and the formation of lipid radicals. nih.gov This process can cause widespread damage to the plasma membrane of microorganisms. nih.gov Studies on dermaseptin have shown a gradual increase in the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in a dose-dependent manner. nih.gov This increased lipid peroxidation is a direct consequence of the elevated ROS levels induced by the peptide. nih.govrsdjournal.org The resulting damage to the cell membrane's structure and integrity contributes to the peptide's lethal effect on pathogens. nih.gov

    Modulation of Antioxidant Enzyme Activity

    In response to the oxidative stress induced by this compound, pathogenic microorganisms exhibit a modulated activity of their antioxidant enzymes. researchgate.netnih.gov These enzymes are part of a defense system that helps neutralize ROS and mitigate cellular damage. pan.pl

    Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). pan.pljournalarrb.com Research has demonstrated that treatment with dermaseptin leads to an increase in the activity of these primary antioxidant enzymes. researchgate.netnih.gov For instance, in Candida auris, exposure to dermaseptin resulted in a notable fold increase in the activity of CAT, SOD, and GPx. nih.gov This upregulation is a cellular attempt to counteract the flood of ROS produced. pan.pl

    Conversely, the activity of secondary antioxidant enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST) has been observed to decrease with increasing concentrations of dermaseptin. nih.gov These enzymes are involved in replenishing the primary antioxidants. nih.gov The decline in their activity suggests a breakdown in the microorganism's ability to sustain its antioxidant defense, ultimately leading to overwhelming oxidative damage and cell death. nih.gov

    **Table 1: Effect of Dermaseptin on Antioxidant Enzyme Activity in *Candida auris***

    EnzymeChange in Activity (at MIC)Role in Oxidative Stress Response
    Catalase (CAT)4.47-fold increaseDegrades hydrogen peroxide (H₂O₂) to water and oxygen. pan.pl
    Superoxide Dismutase (SOD)1.46-fold increaseConverts superoxide radicals to H₂O₂ and oxygen. pan.pl
    Glutathione Peroxidase (GPx)4.47-fold increaseReduces H₂O₂ and lipid hydroperoxides. nih.gov
    Glutathione Reductase (GR)0.37-fold decreaseMaintains the intracellular glutathione redox ratio. nih.gov
    Glutathione S-Transferase (GST)0.36-fold decreaseDetoxifies foreign agents and their byproducts. nih.gov
    Data sourced from a study on the effects of Dermaseptin on Candida auris. The fold change is relative to untreated control cells. MIC (Minimum Inhibitory Concentration) for C. auris was 15.62 μg/mL. nih.gov

    Apoptosis Induction in Target Microorganisms

    This compound is capable of inducing apoptosis, or programmed cell death, in target microorganisms. researchgate.netrsc.org This is a controlled, intracellular process that leads to the demise of the cell. semanticscholar.org The induction of apoptosis by dermaseptins has been observed in various fungal species, including Candida albicans and Candida auris. rsc.orgnih.govmdpi.com

    The apoptotic process triggered by dermaseptin involves several characteristic features, including the externalization of phosphatidylserine (B164497), a key marker for the onset of apoptosis. rsc.org Studies utilizing Annexin V-FITC/PI staining have confirmed that dermaseptin induces apoptosis in a dose-dependent manner. rsc.org While some antimicrobial peptides trigger a caspase-dependent apoptotic pathway, dermaseptin-induced cell death in yeast has been shown to be metacaspase-independent but reliant on the apoptosis-inducing factor (AIF). uminho.pt This suggests a distinct mechanism of action compared to other apoptosis-inducing agents. uminho.pt

    The ability to trigger apoptosis provides an alternative mechanism of action for this compound, contributing to its efficacy as an antimicrobial agent. nih.govnih.gov

    Gene Expression Modulation in Microorganisms

    The antimicrobial activity of this compound also involves the modulation of gene expression in target microorganisms. researchgate.net Exposure to the peptide can lead to significant changes in the transcription of genes, particularly those involved in the oxidative stress response. researchgate.netnih.gov

    Virucidal Mechanisms against Enveloped Viruses

    This compound and its analogues have demonstrated significant antiviral activity, particularly against enveloped viruses. researchgate.netvulcanchem.com Enveloped viruses are characterized by an outer lipid membrane, which they acquire from the host cell during replication. vah-online.de The virucidal mechanisms of dermaseptins primarily involve the disruption of this viral envelope and interference with the early stages of the viral life cycle. nih.govresearchgate.net

    Disruption of Viral Envelope Structures

    A key virucidal mechanism of this compound is its ability to directly interact with and disrupt the lipid envelope of viruses. researchgate.netnih.gov This interaction is facilitated by the amphipathic α-helical structure that dermaseptins adopt upon contact with lipid membranes. vulcanchem.com The cationic nature of the peptide is drawn to the negatively charged components of the viral membrane, initiating the binding process. vulcanchem.com

    Once bound, the peptide inserts itself into the lipid bilayer, leading to permeabilization and structural damage to the envelope. sci-hub.sescielo.br This disruption of the viral envelope is a critical step in inactivating the virus, as it can prevent the virus from successfully attaching to and entering host cells. mdpi.com Studies on various dermaseptin derivatives have consistently pointed to the viral envelope as the primary target for their virucidal action against viruses like Herpes Simplex Virus (HSV) and Rabies Virus. researchgate.net

    Interference with Early Stages of Viral Infection and Replication

    Beyond direct disruption of the viral envelope, this compound can also interfere with the early stages of viral infection and replication. nih.govresearchgate.net This includes inhibiting the attachment of the virus to host cells and hindering its entry. mdpi.comfrontiersin.org

    Research has shown that dermaseptins can be effective even when administered after the initial viral infection, suggesting an intracellular mode of action. researchgate.net This indicates that the peptide can interfere with processes that occur after the virus has entered the host cell but before replication is complete. researchgate.net For instance, dermaseptins have been shown to inhibit the attachment of HIV to endometrial cells and its subsequent transmission to T-cells. nih.gov This dual-action mechanism, targeting both the viral envelope and early intracellular events, enhances the antiviral efficacy of this compound and its analogues. researchgate.net

    Antimicrobial Spectrum and Efficacy Studies Preclinical in Vitro/in Vivo Non Human

    Antibacterial Activity Investigations

    Dermaseptin (B158304) AA-3-3 and its related peptides have been the subject of numerous studies to evaluate their efficacy against a wide range of bacteria. These peptides generally exhibit a potent, broad-spectrum antibacterial activity.

    Efficacy against Gram-Positive Bacterial Strains

    Dermaseptin peptides have shown notable effectiveness against various Gram-positive bacteria. For instance, Dermaseptin-PH demonstrated a minimum inhibitory concentration (MIC) of 32 μM against Staphylococcus aureus. nih.gov Another variant, Dermaseptin-AC, was effective against S. aureus and Enterococcus faecalis with a MIC of 2 μM. asm.org Furthermore, a study on Dermaseptin-PS4 showed it to be more effective against S. aureus than ampicillin, with a MIC of 4 µM. mdpi.com

    The antibacterial activity of dermaseptins against Gram-positive bacteria is often attributed to their ability to permeabilize the cell membrane. For example, Dermaseptin-AC was found to increase the membrane permeability of E. faecalis. asm.org Similarly, Dermaseptin-PH demonstrated membrane permeabilizing activity against S. aureus and E. faecalis. mdpi.com

    Table 1: Efficacy of Dermaseptin Analogues against Gram-Positive Bacteria

    Dermaseptin Analogue Gram-Positive Strain Minimum Inhibitory Concentration (MIC) Reference
    Dermaseptin-PH Staphylococcus aureus 32 μM nih.gov
    Dermaseptin-AC Staphylococcus aureus 2 μM asm.org
    Dermaseptin-AC Enterococcus faecalis 2 μM asm.org
    Dermaseptin-PS4 Staphylococcus aureus 4 μM mdpi.com
    Dermaseptin-PS4 Enterococcus faecalis 32 μM mdpi.com

    Efficacy against Gram-Negative Bacterial Strains

    Dermaseptins have also demonstrated significant activity against Gram-negative bacteria. vulcanchem.com Dermaseptin-PH was shown to be effective against Escherichia coli with a MIC of 16 μM. nih.gov In another study, Dermaseptin-AC exhibited a MIC of 2 μM against E. coli and 4 μM against Klebsiella pneumoniae and Pseudomonas aeruginosa. asm.org The efficacy of some dermaseptin variants is reported to be more pronounced against Gram-negative bacteria compared to Gram-positive strains. mdpi.com

    The mechanism of action against Gram-negative bacteria also involves membrane disruption. vulcanchem.com Dermaseptin-AC, for instance, increased the membrane permeability of E. coli, K. pneumoniae, and P. aeruginosa. asm.org Likewise, Dermaseptin-PH showed potent permeabilizing activity on E. coli and P. aeruginosa. mdpi.com

    Table 2: Efficacy of Dermaseptin Analogues against Gram-Negative Bacteria

    Dermaseptin Analogue Gram-Negative Strain Minimum Inhibitory Concentration (MIC) Reference
    Dermaseptin-PH Escherichia coli 16 μM nih.gov
    Dermaseptin-AC Escherichia coli 2 μM asm.org
    Dermaseptin-AC Klebsiella pneumoniae 4 μM asm.org
    Dermaseptin-AC Pseudomonas aeruginosa 4 μM asm.org
    Dermaseptin-PS4 Escherichia coli 8 μM mdpi.com
    Dermaseptin-PS4 Pseudomonas aeruginosa 16 μM mdpi.com

    Activity against Multidrug-Resistant Bacterial Pathogens

    A critical area of research is the efficacy of dermaseptins against multidrug-resistant (MDR) bacteria. ijpsonline.com Dermaseptins are considered promising candidates for combating infections caused by antibiotic-resistant pathogens due to their membrane-targeting mechanism, which is thought to be less prone to resistance development. vulcanchem.com

    Dermaseptin-AC was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 2 μM. asm.org Another peptide, Dermaseptin-PS4, also showed activity against MRSA with a MIC of 8 µM. mdpi.com Studies on Dermaseptin-SS1 and its analogues have shown significant antimicrobial activity against carbapenem-resistant and colistin-resistant E. coli strains. mdpi.com The ESKAPE pathogens, a group of bacteria known for their multidrug resistance, are a key target for new antimicrobial agents like dermaseptins. ijpsonline.com

    Anti-Biofilm Activity and Biofilm Eradication Potential

    Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Several dermaseptin peptides have been investigated for their ability to inhibit biofilm formation and eradicate established biofilms.

    Dermaseptin-PH demonstrated moderate anti-biofilm activities against both E. coli and S. aureus. nih.govmdpi.com It was more effective at eradicating mature biofilms of S. aureus than inhibiting their formation. nih.gov Another variant, Dermaseptin-AC, inhibited biofilm formation in MRSA at a concentration of 4 μM and eradicated mature MRSA biofilms at 256 μM. asm.orgresearchgate.net Dermaseptin-PS4 also exhibited anti-biofilm activity against both Gram-positive and Gram-negative bacteria, with minimum biofilm inhibitory concentrations (MBIC) often similar to their MIC values. mdpi.com However, some dermaseptin derivatives, like DRP-AC4, showed inhibitory effects on biofilm formation by S. aureus but were not effective in eradicating pre-formed biofilms. mdpi.com

    Research into Mechanisms of Resistance Avoidance

    The unique mode of action of dermaseptins, primarily targeting the bacterial membrane, is a key factor in their potential to circumvent conventional antibiotic resistance mechanisms. vulcanchem.comnih.gov Unlike many traditional antibiotics that have specific intracellular targets, dermaseptins physically disrupt the membrane integrity, a mechanism that is considered more difficult for bacteria to develop resistance against. mdpi.comvulcanchem.com

    The rapid killing kinetics of these peptides also contribute to a lower likelihood of resistance development. mdpi.com The initial interaction is often electrostatic, with the cationic peptide binding to the negatively charged components of the bacterial cell membrane, leading to permeabilization and cell death. vulcanchem.commdpi.com The structural characteristics of dermaseptins, such as their amphipathic α-helical conformation, are crucial for this membrane interaction. vulcanchem.com

    Antifungal Activity Investigations

    In addition to their antibacterial properties, many dermaseptin peptides exhibit significant antifungal activity. mdpi.comrsc.org They have been shown to be effective against a range of pathogenic fungi, including various Candida species. asm.orgrsc.org

    Dermaseptin-PH demonstrated activity against the pathogenic yeast Candida albicans with a MIC of 16 μM. nih.gov Dermaseptin-AC also showed efficacy against C. albicans with a MIC of 2 μM. asm.org More recently, dermaseptins have been investigated for their activity against the emerging multidrug-resistant pathogen Candida auris. rsc.orgresearchgate.net Studies have shown that dermaseptin can inhibit the growth of C. auris at low concentrations and induce oxidative stress and apoptosis in the fungal cells. rsc.orgresearchgate.net For instance, against C. auris strains, the MIC of a dermaseptin was found to be in the range of 7.81–15.62 μg/mL. rsc.orgnih.gov

    The antifungal mechanism of dermaseptins is also believed to involve membrane disruption. nih.gov For example, Dermaseptin S1 was found to inhibit C. albicans biofilm formation. nih.gov

    Table 3: Antifungal Efficacy of Dermaseptin Analogues

    Dermaseptin Analogue/Type Fungal Strain Minimum Inhibitory Concentration (MIC) Reference
    Dermaseptin-PH Candida albicans 16 μM nih.gov
    Dermaseptin-AC Candida albicans 2 μM asm.org
    Dermaseptin Candida auris 7.81–15.62 μg/mL rsc.orgnih.gov
    Dermaseptin Candida albicans 0.125 μg/mL rsc.orgnih.gov

    Efficacy against Pathogenic Yeasts (e.g., Candida species)

    No specific studies detailing the in vitro or in vivo efficacy of Dermaseptin AA-3-3 against any Candida species or other pathogenic yeasts were found.

    Efficacy against Filamentous Fungi (e.g., Aspergillus fumigatus)

    No research data on the activity of this compound against Aspergillus fumigatus or other filamentous fungi could be located.

    Antiprotozoal Activity Investigations

    There is no available research on the antiprotozoal effects of this compound.

    Efficacy against Leishmania Species

    No studies were identified that investigated the efficacy of this compound against any Leishmania species.

    Efficacy against Trypanosoma cruzi

    No data exists in the reviewed literature regarding the activity of this compound against Trypanosoma cruzi.

    Efficacy against Plasmodium falciparum

    The efficacy of this compound against Plasmodium falciparum has not been reported in the available scientific literature.

    Antiviral Activity Investigations

    No specific antiviral studies have been conducted on this compound. While other dermaseptins have been investigated for antiviral properties, this specific analog has not. sci-hub.se

    Efficacy against Herpes Simplex Viruses (HSV-1, HSV-2)

    Dermaseptins have demonstrated notable antiviral activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). Studies have shown that a specific group of lysine-rich dermaseptins, S1-S5, are effective against HSV-1. mdpi.com The primary mode of action is believed to be the interruption of the initial virus-cell interaction. mdpi.com This is likely facilitated by ionic interactions between the positively charged amino acids of the peptides and the negatively charged heparan sulfate (B86663) on the host cell surface, which the virus uses for attachment. mdpi.com

    Dermaseptin S4, in particular, has been identified as having the most potent anti-HSV-1 activity among the S1-S5 group. nih.gov Its inhibitory effect is most pronounced when the peptide is introduced before or during the viral adsorption phase, suggesting it acts at a very early stage of the viral replication cycle, likely at the virus-cell interface. nih.gov Further research has highlighted that modified versions of Dermaseptin S4 exhibit dose-dependent inhibition against both sensitive and acyclovir-resistant strains of HSV-2, with the added benefit of lower cytotoxicity. mdpi.comnih.gov The activity of dermaseptins is also maintained under low pH conditions, which is relevant for potential applications in the genital tract where HSV-2 infections are common. mdpi.com

    Dermaseptin Analogue Virus Key Findings Reference
    Dermaseptins S1-S5HSV-1Provide antiviral activity, likely by interrupting initial virus-cell interaction. mdpi.com
    Dermaseptin S4HSV-1Strongest antiviral effect among S1-S5; acts at an early stage of the viral cycle. nih.gov
    Modified Dermaseptin S4HSV-2Inhibits sensitive and acyclovir-resistant strains with lower cytotoxicity. mdpi.comnih.gov

    Efficacy against Human Immunodeficiency Virus (HIV-1)

    The antiviral activity of dermaseptins extends to the Human Immunodeficiency Virus (HIV-1). Dermaseptin S4 and S9 have been shown to inhibit HIV-1 infectivity in vitro. nih.gov The mechanism of action involves interfering with the early stages of the viral lifecycle. nih.gov

    Specifically, Dermaseptin S4 has been found to inhibit the attachment of HIV-1 to endometrial cells. nih.gov It also hinders the uptake of the virus by dendritic cells and the subsequent transmission to T-cells. nih.gov This suggests that the peptide can prevent the initial steps of viral entry and spread. sci-hub.senih.gov The activity is directed against the virus itself, making it a potential candidate for microbicidal applications. sci-hub.se

    Dermaseptin Analogue Virus Key Findings Reference
    Dermaseptin S4HIV-1Inhibits infectivity by preventing attachment to endometrial cells and uptake by dendritic cells. sci-hub.senih.gov
    Dermaseptin S9HIV-1Demonstrates in vitro activity against HIV-1. nih.gov

    Efficacy against Rabies Virus (RABV)

    Dermaseptins have shown significant potential as anti-rabies virus (RABV) agents. researchgate.net In comparative studies, Dermaseptin S4 was found to be more effective than Dermaseptin S3 in inhibiting RABV infection in vitro, with S4 achieving 89% inhibition at a concentration of 7.5 μM, compared to 38% for S3. africaresearchconnects.comnih.gov

    Structure-activity relationship studies have revealed that the first five amino acids at the N-terminus of Dermaseptin S4 are critical for its antiviral potency. vulcanchem.comnih.gov A single amino acid substitution, replacing methionine with lysine (B10760008) at position 4 (S4M4K), slightly reduced cytotoxicity while maintaining high antiviral activity, showing 97% inhibition at 7.5 μM. africaresearchconnects.comnih.gov This modified peptide, S4M4K, demonstrated antiviral effects in vitro even when administered one hour after infection. africaresearchconnects.comnih.gov Furthermore, in vivo studies in a mouse model showed that intramuscular injection of non-toxic doses of S4M4K one hour after a lethal RABV challenge resulted in a more than 50% improvement in survival rates. researchgate.netafricaresearchconnects.com These findings suggest a dual mechanism of action, involving not only disruption of the viral envelope but also interference with the intracellular stages of infection. researchgate.net

    Dermaseptin Analogue Virus In Vitro Efficacy In Vivo Efficacy (Mouse Model) Reference
    Dermaseptin S4RABV89% inhibition at 7.5 μMNot specified africaresearchconnects.comnih.gov
    Dermaseptin S3RABV38% inhibition at 7.5 μMNot specified africaresearchconnects.comnih.gov
    Dermaseptin S4M4KRABV97% inhibition at 7.5 μM>50% improvement in survival researchgate.netafricaresearchconnects.comnih.gov

    Efficacy against Zika Virus (ZIKV)

    The antiviral potential of dermaseptins has also been evaluated against the Zika virus (ZIKV). In a study assessing various dermaseptin analogues, only derivatives of Dermaseptin S4 demonstrated anti-Zika activity. nih.gov

    The study, conducted on human microglial cells (HMC3), showed that S4 derivatives could inhibit ZIKV infection at low concentrations. nih.gov Specifically, K4K20K27S4 caused a 90% reduction in infection at a concentration of 6.25 μg/ml, while K4K20S4 achieved the same reduction at 3 μg/ml. nih.gov The analogue K4S4(1–16) resulted in an 80% reduction at 12.5 μg/ml. nih.gov The antiviral activity was observed when the peptides were pre-incubated with the virus before cell infection, indicating that these derivatives act on the initial stages of the viral infection. nih.govnih.gov These results highlight that increasing the positive charge of the native molecule can improve biological activity and reduce cytotoxicity. nih.gov

    Dermaseptin Analogue Concentration Infection Reduction Cell Line Reference
    K4K20K27S46.25 μg/ml~90%HMC3 nih.gov
    K4K20S43 μg/ml~90%HMC3 nih.gov
    K4S4(1–16)12.5 μg/ml~80%HMC3 nih.gov

    In Silico Studies against Coronavirus Family Members (e.g., SARS-CoV-2 Spike Protein)

    In silico molecular docking studies have been employed to investigate the potential of dermaseptins to inhibit SARS-CoV-2, the virus responsible for COVID-19. These computational studies focus on the interaction between dermaseptin peptides and the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells via the ACE2 receptor. ui.ac.idui.ac.id

    One study demonstrated that the Dermaseptin-S9 peptide molecule has a high affinity for the active site of the SARS-CoV-2 spike protein, with a binding free energy of -792.93 kJ/mol. ui.ac.idui.ac.id The simulations also suggested that Dermaseptin-S9 could prevent the attachment of the spike protein to the ACE2 receptor. ui.ac.idui.ac.id

    Another computational investigation focused on Dermaseptin-S4 and its analogues as potential competitive inhibitors of ACE2. nih.gov The study found that an analogue with a lysine substitution, S4(K4), established more intermolecular interactions with the spike protein's receptor-binding domain (RBD) compared to the natural S1-ACE2 complex. nih.gov This suggests that modified dermaseptin peptides could serve as a therapeutic scaffold to block SARS-CoV-2 infection. nih.gov These in silico findings point to the potential of dermaseptin derivatives as candidates for further development as antiviral agents against coronaviruses. ui.ac.idui.ac.id

    Dermaseptin Analogue Target Key In Silico Finding Proposed Mechanism Reference
    Dermaseptin-S9SARS-CoV-2 Spike ProteinHigh binding affinity (-792.93 kJ/mol).Prevents attachment to ACE2 receptor. ui.ac.idui.ac.id
    Dermaseptin-S4 (K4)SARS-CoV-2 Spike Protein RBDForms more intermolecular interactions than the S1-ACE2 complex.Acts as a competitive inhibitor for ACE2 binding. nih.gov

    Structure Activity Relationship Sar Studies and Analogue Design of Dermaseptin Aa 3 3

    Effects of Amino Acid Substitutions and Deletions on Biological Activity

    Amino acid substitutions and deletions are fundamental strategies in peptide analogue design to probe the functional contributions of specific residues and domains. In the dermaseptin (B158304) family, these modifications have been shown to dramatically influence biological activity.

    One common approach is the substitution of acidic or neutral amino acids with basic residues like lysine (B10760008) to increase the peptide's net positive charge. This modification generally enhances antimicrobial potency. For instance, in an analogue of Dermaseptin-PT9, replacing Aspartic Acid at position 8 and Glutamic Acid at position 23 with Lysine residues resulted in a derivative with significantly increased antimicrobial effects. vulcanchem.com Similarly, substituting acidic residues at positions 5 and 17 in Dermaseptin-PS3 with lysine created an analogue (K⁵, ¹⁷-DPS3) with enhanced activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.govmdpi.com Another study involving Dermaseptin S4 demonstrated that substituting Leucine (B10760876) at position 7 and Alanine at position 14 with Lysine (L7K, A14K) led to a small improvement in antimicrobial activity against Acinetobacter baumannii. nih.gov

    Deletions within the peptide sequence also have profound effects. Studies on Dermaseptin S4 have shown that the removal of the first five N-terminal amino acids completely abolishes its inhibitory activity. vulcanchem.com Conversely, truncating peptides can sometimes be beneficial. Deleting Ala18 from a 28-residue version of D-dermaseptin S4 was found to dramatically alter the composition of the non-polar face of the helical structure. psu.edu This highlights that even single amino acid deletions can significantly impact the peptide's structural and functional properties.

    Table 1: Effect of Amino Acid Substitutions on the Antimicrobial Activity of Dermaseptin Analogues This table is interactive. You can sort and filter the data.

    Parent Peptide Analogue Substitution(s) Target Organism Change in Activity
    Dermaseptin-PT9 K⁸,²³-DPT9 Asp8 -> Lys, Glu23 -> Lys Various microorganisms Markedly increased antimicrobial effect vulcanchem.com
    Dermaseptin-PS3 K⁵,¹⁷-DPS3 Glu5 -> Lys, Asp17 -> Lys S. aureus, E. coli, C. albicans Enhanced antimicrobial activity (MIC ≤ 8 µM) mdpi.commdpi.com
    Dermaseptin S4 D-dermaseptin S4 L7K, A14K Leu7 -> Lys, Ala14 -> Lys A. baumannii Small improvement in antimicrobial activity nih.gov

    Optimization of Cationicity and Hydrophobicity for Enhanced Efficacy

    The antimicrobial action of dermaseptins is largely governed by the interplay between their net positive charge (cationicity) and their hydrophobicity. mdpi.com These properties determine the peptide's initial electrostatic attraction to negatively charged microbial membranes and its subsequent insertion into and disruption of the lipid bilayer. vulcanchem.comoup.com

    Increasing cationicity, typically by substituting neutral or acidic residues with lysine or arginine, is a well-established strategy for boosting antimicrobial efficacy. vulcanchem.commdpi.com The enhanced positive charge strengthens the peptide's affinity for anionic components abundant in bacterial membranes, such as phosphatidylserine (B164497) and glycosaminoglycans, while having less affinity for the zwitterionic membranes of mammalian cells like erythrocytes. nih.govmdpi.com For example, the K⁵, ¹⁷-DPS3 analogue, with a net charge increased from +2 to +6, displayed significantly improved antimicrobial activity. mdpi.comnih.gov Similarly, the K⁴K₂₀S4 analogue of Dermaseptin S4, with increased positive charge, was found to be the most effective peptide against A. baumannii in one study, with a minimum inhibitory concentration (MIC) of 3.125 μg/mL. nih.gov

    Hydrophobicity is the other critical parameter. An optimal level of hydrophobicity is required to facilitate the peptide's insertion into the membrane core, leading to permeabilization and cell death. nih.gov This can be modulated by substituting amino acids to alter the non-polar face of the peptide's amphipathic helix. In one study, replacing two neutral amino acids in Dermaseptin-PS3 with the more hydrophobic leucine (L¹⁰, ¹¹-DPS3) enhanced its antimicrobial and anticancer activities. mdpi.comnih.gov However, SAR studies have revealed that there is an optimal range for hydrophobicity. psu.edu A substantial increase in hydrophobicity can lead to a loss of selectivity, causing increased lysis of mammalian cells (hemolytic activity). mdpi.comnih.gov Therefore, analogue design must carefully balance cationicity and hydrophobicity to maximize microbial killing while minimizing host cell toxicity. psu.edu

    Table 2: Physicochemical Properties and Biological Activities of Dermaseptin Analogues This table is interactive. You can sort and filter the data.

    Peptide Net Charge Hydrophobicity (H) Antimicrobial Activity (MIC) Hemolytic Activity (HC₅₀)
    DPS3 +2 0.444 Weak 138.1 µM mdpi.comnih.gov
    K⁵,¹⁷-DPS3 +6 0.435 ≤ 8 µM (Enhanced) 14.98 µM mdpi.comnih.gov
    L¹⁰,¹¹-DPS3 +2 0.589 Enhanced 3.44 µM mdpi.comnih.gov
    DRS-S4 +4 0.354 12.5 µg/mL High
    K₄K₂₀S4 +6 0.231 3.125 µg/mL Low toxicity at effective concentrations nih.gov

    Significance of N-terminal and C-terminal Domains for Activity and Selectivity

    The distinct domains of dermaseptin peptides, the N-terminus and the C-terminus, play specialized roles in their biological function. The precursors of dermaseptins feature a highly conserved N-terminal preprosequence, while the C-terminal domain, which becomes the mature antimicrobial peptide, is markedly variable. sci-hub.senih.gov This suggests that the C-terminal region is the primary determinant of the specific antimicrobial activity.

    Within the mature peptide, the N-terminal region is often crucial for initiating the interaction with target membranes and for selectivity. mdpi.com Studies on Dermaseptin S4 have pinpointed the first five N-terminal amino acids as essential for its inhibitory potential. vulcanchem.com It is suggested that the N-terminal domain is primarily responsible for the peptide's selective binding to the bacterial cell membrane. mdpi.com This region often forms a well-defined amphipathic α-helix that facilitates the initial electrostatic and hydrophobic interactions. vulcanchem.com

    The C-terminal domain, on the other hand, is often associated with the peptide's lytic activity and stability. vulcanchem.commdpi.com While the N-terminus may govern the "where to bind," the C-terminus can influence the "how to kill." It is thought to contribute to nonspecific membrane disruption once the peptide has been localized to the target by the N-terminus. mdpi.com Furthermore, C-terminal amidation is a common feature in dermaseptins, which adds a positive charge and increases resistance to degradation by host proteases. oup.commdpi.com Helical wheel projections of Dermaseptin S4 analogues show that positively charged lysine residues are often located on the N-terminal face, while hydrophobic residues are distributed towards the C-terminal end, creating distinct functional domains within the peptide. preprints.org

    Design and Evaluation of Truncated Dermaseptin AA-3-3 Analogues

    Truncation, or the systematic shortening of the peptide chain from either the N- or C-terminus, is a powerful tool in SAR studies to identify the minimal sequence required for activity and to potentially reduce toxicity. semanticscholar.org For dermaseptins, research has shown that truncated analogues can retain significant antimicrobial activity, often with improved therapeutic profiles.

    Studies focusing on N-terminal fragments of dermaseptins have revealed that peptides ranging from 16 to 19 amino acids in length can maintain antimicrobial activity comparable to the full-length parent peptide. nih.govmdpi.com However, further truncation to less than 13 residues often leads to a substantial loss of efficacy. nih.govmdpi.com This indicates that a critical length is necessary to form a stable amphipathic helix capable of membrane interaction. For example, a 15-mer version of a Dermaseptin S4 analogue displayed potent antibacterial activity, suggesting that the core functionality resides within this N-terminal segment. researchgate.net

    Impact of Peptide Oligomerization on Biological Activity

    The tendency of antimicrobial peptides to self-assemble into oligomers or aggregates in aqueous solution can significantly influence their biological activity. This oligomerization is primarily driven by hydrophobic interactions between peptide monomers. For dermaseptins, aggregation can have complex and sometimes detrimental consequences on antibacterial potency. researchgate.net

    Studies on Dermaseptin S4 have shown that it tends to form aggregates in solution, which correlates with weak antibacterial activity but potent hemolytic and antiprotozoan effects. researchgate.net It is proposed that the N-terminal domain of Dermaseptin S4 is responsible for the intermolecular interactions that lead to oligomerization. This aggregation may limit the availability of active monomers to interact with bacterial membranes. researchgate.net In contrast, analogues designed to be less aggregated, such as K₄-S4 and K₄K₂₀-S4, were found to be significantly more potent against bacteria—by up to two orders of magnitude—while having reduced hemolytic activity. researchgate.net

    Computational tools like the TANGO algorithm have been used to predict the aggregation propensity of dermaseptin peptides. These analyses confirmed that native Dermaseptin S4 has a greater tendency to aggregate compared to its more active derivatives, where substitutions in the N- and C-terminal domains reduce hydrophobic interactions and decrease aggregation. mdpi.com These findings suggest that a key strategy for enhancing the antibacterial efficacy of certain dermaseptins is to disrupt their self-association in solution, thereby increasing the concentration of the active monomeric form. researchgate.net

    Advanced Research Methodologies and Biotechnological Applications Non Clinical Human

    Peptide Engineering and Rational Design Approaches

    Rational design and peptide engineering are pivotal in optimizing the biological properties of natural dermaseptins. These approaches aim to create variants with enhanced antimicrobial potency and selectivity. nih.gov Strategies often involve modifying key physicochemical parameters such as net charge, hydrophobicity, and amphipathicity, which are crucial for their interaction with microbial membranes. nih.gov

    Two primary modification strategies include:

    Increasing Net Charge: Substituting neutral or acidic amino acid residues with cationic residues, like lysine (B10760008), can enhance the peptide's electrostatic attraction to negatively charged bacterial membranes. For example, an analogue of Dermaseptin-PT9, where two amino acids were replaced with lysine residues, resulted in a 4- to 32-fold increase in antimicrobial potency. nih.gov Similarly, the designed peptide DRP-AC4a, an analogue of a natural dermaseptin (B158304), showed significantly increased potency against bacteria by increasing its net charge. nih.gov

    Modifying Hydrophobicity: Adjusting the hydrophobic face of the peptide can influence its ability to insert into and disrupt the lipid bilayer of membranes. nih.gov In one study, a derivative of Dermaseptin-PC was created by adding cyclohexylalanine (Cha) at the C-terminus to enhance hydrophobicity, which was found to be crucial for retaining antimicrobial activity. nih.gov

    These engineered peptides, while often more potent, must also be evaluated for effects on mammalian cells, as modifications can sometimes increase hemolytic activity. nih.gov

    Table 1: Examples of Rational Design in Dermaseptin Analogues

    Natural Peptide Analogue Modification Strategy Outcome
    DRP-AC4 DRP-AC4a Increased net charge Significantly increased antibacterial potency nih.gov
    DRP-AC4 DRP-AC4b Completed the hydrophobic face Increased antibacterial potency nih.gov
    Dermaseptin-PT9 K8, 23-DPT9 Substituted Asp8 and Glu23 with Lysine (increased cationicity) Markedly increased antimicrobial effect nih.gov
    Dermaseptin-PC DMPC-10A Optimized positive charge and added Cyclohexylalanine Retained antimicrobial activity of parent peptide nih.gov

    Formulation Strategies for Enhanced Delivery and Stability in Research Models (e.g., Alginate Nanoparticle Immobilization)

    Effective delivery remains a significant challenge for the application of antimicrobial peptides. vulcanchem.com To overcome issues of stability and bioavailability, various formulation strategies are explored in research models. vulcanchem.comdowdevelopmentlabs.comhilarispublisher.com

    A prominent strategy involves the immobilization of dermaseptins on nanoparticles. Specifically, the adsorption of Dermaseptin B2 (DRS-B2) onto alginate nanoparticles (Alg NPs) has been shown to create a formulation with remarkably higher antibacterial activity against both sensitive and resistant strains of Escherichia coli than the peptide alone. mdpi.comresearchgate.netfao.org This formulation also demonstrates stability under conditions that mimic the gastrointestinal tract, including varying pH and the presence of digestive enzymes. mdpi.comresearchgate.net The addition of small molecules like lactic acid or menthol (B31143) to the Alg NPs-DRS-B2 formulation can further augment its antibacterial effects. mdpi.comfao.org

    Other potential delivery systems investigated for peptides include:

    Liposomes: These lipid-based vesicles can encapsulate peptides, protecting them from degradation and prolonging their release. vulcanchem.comdowdevelopmentlabs.comtandfonline.com

    Nanoemulsions and Nanoparticles: These systems can improve peptide solubility, stability, and penetration. dowdevelopmentlabs.comhilarispublisher.com

    Controlled Release Systems: Formulations such as microspheres and transdermal patches are designed to release the peptide in a sustained manner over time. hilarispublisher.com

    Computational and In Silico Modeling for Structure Prediction and Interaction Analysis

    Computational modeling provides powerful tools for predicting the structure of dermaseptin peptides and analyzing their interactions with biological targets at a molecular level, guiding rational design and experimental studies.

    Molecular dynamics (MD) simulations are used to model the dynamic behavior of peptides and their interactions with lipid membranes over time. These simulations have provided insights into the early stages of the lytic mechanisms of antimicrobial peptides. nih.gov For instance, MD simulations of a truncated dermaseptin S3 in the presence of a lipid bilayer showed that the peptide's initial orientation is critical for membrane interaction. nih.gov When the hydrophobic face of the peptide was directed toward the bilayer, it resulted in surface binding and penetration, causing a significant disordering of the lipid chains. nih.gov Aromatic residues near the N-terminus appear to be important drivers for these peptide-lipid interactions. nih.gov All-atom (AA) and coarse-grained (CG) simulations are two types of MD simulations used to study these processes at different levels of detail and time scales. mdpi.com

    Protein-peptide docking is a computational technique used to predict how a peptide binds to a protein receptor. This method is valuable for identifying potential peptide inhibitors for specific protein targets. ui.ac.id Docking studies with analogues of Dermaseptin-S4 were used to evaluate their binding affinity to the SARS-CoV-2 spike protein. nih.gov The results indicated that a modified analogue, S4 (K4), formed more stable intermolecular interactions with the spike protein's receptor-binding domain compared to the natural ACE2 receptor, suggesting it could act as a competitive inhibitor to block viral entry. nih.gov Such studies use algorithms like HPEPDOCK for blind docking and tools like Discovery Studio for analyzing the resulting interactions, which are often dominated by hydrogen bonds and hydrophobic interactions. ui.ac.idresearchgate.net

    Table 2: Findings from In Silico Docking of Dermaseptin Analogues

    Peptide Target Protein Key Finding Potential Implication
    Dermaseptin-S9 SARS-CoV-2 Spike Protein Showed the best binding affinity compared to Dermaseptin-S4, with a binding free energy of −792.93 kJ/mol. ui.ac.idui.ac.id Potential candidate for development as an antiviral peptide to control COVID-19. ui.ac.id
    Dermaseptin-S4 (K4) analogue SARS-CoV-2 Spike Protein Established more intermolecular interactions with the spike protein than the native ACE2 receptor. nih.gov Could serve as a therapeutic scaffold to block SARS-CoV-2 infection. nih.gov

    Microscopic and Spectroscopic Techniques for Investigating Peptide-Membrane Interactions

    A combination of microscopic and spectroscopic methods is employed to visualize and characterize the structural changes that occur when dermaseptins interact with microbial membranes.

    Microscopic Techniques: Atomic Force Microscopy (AFM) allows for the direct visualization of morphological changes on the surface of bacteria treated with dermaseptin derivatives. nih.gov Studies using AFM have revealed significant alterations and damage to the bacterial surface. nih.gov Transmission Electron Microscopy (TEM) provides further detail, showing how dermaseptins affect the internal structure of pathogens. TEM analysis of fish pathogens treated with Dermaseptin S4 derivatives confirmed that the peptides disrupt both the cell wall and membrane, leading to the leakage of cellular contents. oup.com

    Spectroscopic Techniques: Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides. mdpi.com Studies on various dermaseptins consistently show that they adopt a random coil structure in aqueous solutions but transition to an α-helical conformation in membrane-mimetic environments, such as in the presence of TFE (trifluoroethanol) or lipid vesicles. nih.govpnas.orgresearchgate.net This conformational change is considered critical for their antimicrobial activity. vulcanchem.com Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution data on the alignment and topology of peptides within oriented phospholipid bilayers, revealing how different parts of the peptide insert into and are oriented within the membrane. pnas.org

    Application in Non-Human Disease Models (e.g., Fish Pathogens)

    The efficacy of dermaseptins is evaluated in various non-human disease models. A notable area of research is their application against pathogens affecting aquaculture. Dermaseptin S4 and its derivatives have been tested against significant fish pathogens, including Vibrio harveyi and Vibrio anguillarum. oup.compreprints.orgpreprints.org

    In these studies, dermaseptin peptides demonstrated potent, dose-dependent antibacterial activity. oup.compreprints.org The mechanism was confirmed to be the disruption of the bacterial cell membrane and wall, leading to cell content leakage. oup.compreprints.org Importantly, these peptides showed low hemolytic activity against fish erythrocytes even at high concentrations, indicating a degree of selectivity for microbial cells over host cells. preprints.orgpreprints.org These findings suggest that dermaseptins could be potential therapeutic agents to prevent or treat bacterial infections in aquaculture species. oup.compreprints.org

    Table 3: Activity of Dermaseptin S4 Derivatives Against Fish Pathogens

    Peptide Derivative Pathogen Key Outcome
    DS4 (1–26)a Vibrio harveyi, Vibrio anguillarum High antibacterial activity and low hemolytic activity. Caused the most severe impact on membrane and cell wall integrity. oup.com
    DS4 (1–28) Vibrio harveyi, Vibrio anguillarum Showed bactericidal activity at concentrations above 12 µg/mL. preprints.org
    DS4 (1–28)a Vibrio harveyi, Vibrio anguillarum Displayed potent antibacterial activity through cell membrane disruption. preprints.org

    Genomic and Proteomic Approaches in Dermaseptin Research

    Genomic and proteomic methodologies have become indispensable in the study of antimicrobial peptides (AMPs), providing a powerful lens through which to view the discovery, structure, and function of molecules like dermaseptins. researchgate.netmdpi.com These advanced techniques allow researchers to move from the initial identification of a peptide in natural sources to a deep understanding of its genetic origins, mechanism of action, and potential for biotechnological development. biochemjournal.com Proteomics, the large-scale study of proteins, offers insights into the final expressed molecules and their interactions, while genomics provides the blueprint, revealing the genes that encode these peptides and the evolutionary relationships between them. d-nb.info

    Genomic Identification of Dermaseptin Precursors

    Genomic research has been fundamental to understanding the vast diversity of the dermaseptin family. nih.gov Scientists utilize techniques like the screening of genomic libraries and the rapid amplification of cDNA ends (RACE-PCR) to identify the genes encoding these peptides in frog skin. nih.govmdpi.com

    A key finding from these genomic studies is that dermaseptins are synthesized as larger precursor proteins, known as prepro-peptides. mdpi.com These precursors typically feature a conserved signal peptide region of about 22 amino acids, an acidic pro-region, and the C-terminal sequence of the mature antimicrobial peptide. mdpi.com Analysis of cDNA from the skin of various amphibian species has revealed that the preproregions of precursors for different peptides, including dermaseptins, are encoded by highly conserved nucleotide sequences. nih.gov This genetic conservation points to a shared evolutionary origin and a common mechanism for processing and secretion.

    For instance, the screening of a genomic library from the frog Phyllomedusa bicolor led to the identification of a gene for a novel peptide named Dermaseptin B, termed Drg3. nih.gov Similarly, a combined approach using RACE-PCR on cDNA from Pithecopus hypochondrialis skin secretion led to the discovery of Dermaseptin-PH. mdpi.com These genomic approaches are crucial first steps that not only uncover new peptides but also provide the predicted amino acid sequence, which is later confirmed by proteomic methods. mdpi.comfrontiersin.org The sheer number of identified dermaseptin-like peptides, which share significant identity in the cDNA sequences of their precursors, has led to the concept of the dermaseptin superfamily being a "gene-based combinatorial library" of antimicrobial peptides. nih.gov

    Proteomic Analysis of Mature Peptides and Target Identification

    Proteomic techniques are essential for validating the expression of mature dermaseptin peptides and for elucidating their molecular mechanisms of action. nih.gov Following the prediction of a peptide's sequence from genomic data, researchers use methods like reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the actual peptide from frog skin secretions. mdpi.comfrontiersin.org The isolated fraction is then analyzed using mass spectrometry, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS), to confirm its molecular mass and obtain its precise amino acid sequence through fragmentation analysis (MS/MS). mdpi.com

    Beyond identification, proteomics offers powerful tools for discovering how dermaseptins interact with target cells. One advanced method is the use of proteome microarrays. nih.gov In a study investigating intracellular-targeting AMPs, an Escherichia coli proteome microarray was used to systematically identify the protein targets of several peptides, including a hybrid of Pleurocidin and Dermaseptin (P-Der). nih.gov This technique involves probing microchips containing the entire proteome of an organism with the labeled peptide to identify binding interactions. nih.gov The study revealed that the P-Der hybrid peptide specifically binds to several essential E. coli proteins, shedding light on its mechanism of action beyond simple membrane disruption. nih.gov

    Another facet of this research is transcriptomics, which analyzes how peptides affect the gene expression of a target organism. Studies have shown that dermaseptins can modulate gene expression in pathogens; for example, Dermaseptin-S1 was found to downregulate the expression of the Hyphal wall protein 1 (HWP1) gene in Candida albicans. nih.gov This integrated approach, combining genomics, proteomics, and transcriptomics, provides a holistic view of dermaseptin function.

    The table below summarizes some of the key research findings from these proteomic studies.

    Research FocusMethodologyModel OrganismKey FindingsReference
    Protein Target Identification E. coli Proteome MicroarrayEscherichia coli K12The Dermaseptin hybrid (P-Der) was found to bind to several proteins, including DnaK, GroEL, and multiple ribosomal proteins, suggesting interference with protein folding and synthesis. nih.gov
    Peptide Identification RACE-PCR, RP-HPLC, MALDI-TOF MS/MSPithecopus hypochondrialisIdentification and sequencing of a novel, short dermaseptin named Dermaseptin-PH. mdpi.com
    Peptide Identification RP-HPLC, MALDI-TOF MSPhyllomedusa palliataIdentification and sequencing of a novel peptide named Dermaseptin-PP. frontiersin.org
    Recombinant Expression Western BlottingTobacco Hairy RootsConfirmed the successful expression of recombinant Dermaseptin B1 fused with a chitin-binding domain. nih.gov
    Gene Expression Analysis Not SpecifiedCandida albicansDermaseptin-S1 was observed to downregulate genes such as the Hyphal wall protein 1 (HWP1) gene. nih.gov

    The table below lists some of the specific E. coli protein targets of the Pleurocidin-Dermaseptin (P-Der) hybrid peptide identified via proteome microarray analysis.

    Target ProteinProtein FunctionReference
    DnaK Chaperone protein involved in protein folding and stress response. nih.gov
    GroEL Chaperonin involved in protein folding. nih.gov
    Ef-Tu Elongation factor involved in protein synthesis. nih.gov
    30S ribosomal protein S2 Component of the small ribosomal subunit. nih.gov
    50S ribosomal protein L2 Component of the large ribosomal subunit. nih.gov
    AcnB (Aconitate hydratase 2) Enzyme in the citric acid cycle. nih.gov

    Future Research Directions and Perspectives for Dermaseptin Aa 3 3

    Further Elucidation of Undefined Molecular Mechanisms of Action

    While the primary mechanism of action for most dermaseptins involves the disruption of microbial cell membranes, the precise molecular interactions of Dermaseptin (B158304) AA-3-3 remain to be fully defined. vulcanchem.comnih.gov Dermaseptins are cationic peptides that are electrostatically attracted to the negatively charged components of microbial membranes. asm.org This interaction is facilitated by their amphipathic α-helical structure, which they adopt upon contacting the membrane. vulcanchem.comresearchgate.net This leads to membrane permeabilization and cell death. vulcanchem.com

    However, the "carpet" model, which has been proposed for some dermaseptins, suggests that the peptides first bind to the membrane surface before inserting and causing disruption, and it is not yet confirmed if Dermaseptin AA-3-3 follows this specific model. sci-hub.seresearchgate.net Furthermore, some antimicrobial peptides have been shown to have intracellular targets, a possibility that has not been extensively explored for this compound. nih.gov Future research should focus on:

    High-resolution structural studies: Utilizing techniques like solid-state NMR and cryo-electron microscopy to visualize the peptide's interaction with model bacterial membranes.

    Investigation of intracellular targets: Employing methods such as fluorescently labeled peptide analogues to track its localization within microbial cells and identify potential interactions with intracellular components like DNA or enzymes. sci-hub.se

    Comparative mechanistic studies: Analyzing the differences in its mode of action against Gram-positive and Gram-negative bacteria, given the structural variations in their cell envelopes.

    Investigation of Synergistic Activity with Other Antimicrobial Agents

    The potential for this compound to act in synergy with conventional antibiotics or other antimicrobial peptides (AMPs) is a compelling area for future investigation. Synergistic interactions can enhance antimicrobial efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance.

    Studies on other AMPs have demonstrated successful synergistic effects. For instance, the human AMPs LL-37 and human β-defensin 3 show synergy with several antibiotics against Clostridioides difficile. frontiersin.org Similarly, the amphibian AMPs magainin-2 and PGLa exhibit synergistic activity against E. coli. frontiersin.org A chimeric peptide combining a dermaseptin derivative with an RNAIII-inhibiting peptide has shown efficacy against staphylococcal infections. vulcanchem.com

    Future research on this compound should explore:

    Combination screening: Systematically testing the peptide in combination with a panel of clinically relevant antibiotics against a range of pathogenic microbes.

    Checkerboard assays: To quantify the synergistic, additive, or antagonistic effects of these combinations and determine the fractional inhibitory concentration (FIC) index.

    Mechanism of synergy: Investigating how this compound might enhance the activity of other agents, for example, by increasing membrane permeability to facilitate the entry of another drug.

    Continued Development of Advanced Peptide Design Strategies

    Rational design of this compound analogs offers a powerful strategy to enhance its therapeutic potential by improving its activity, selectivity, and stability. nih.gov Key parameters that can be manipulated include the peptide's charge, hydrophobicity, and secondary structure. mdpi.com

    Several design strategies have been successfully applied to other dermaseptins:

    Truncation and substitution: Studies have shown that the N-terminal helical domain of dermaseptins is crucial for antimicrobial activity. nih.govnih.gov Truncated versions can retain activity with potentially reduced cytotoxicity. nih.gov

    Increasing positive charge: Enhancing the net positive charge can improve the initial electrostatic attraction to microbial membranes. nih.govmdpi.com

    Modifying hydrophobicity: Optimizing hydrophobicity is critical for balancing antimicrobial potency and minimizing toxicity to host cells. asm.org

    Future design strategies for this compound could involve:

    Alanine scanning mutagenesis: To identify key residues responsible for its antimicrobial activity.

    De novo design: Creating novel peptide sequences based on the structural motifs of this compound to improve specific properties. mdpi.com

    Hybrid peptide construction: Combining active domains of this compound with fragments from other AMPs to generate chimeric peptides with enhanced or novel activities.

    Table 1: Examples of Designed Dermaseptin Analogs and Their Effects

    Original PeptideAnalogModificationObserved EffectReference
    Dermaseptin S4K4S4(1-16)Truncation and substitution to increase positive chargeIncreased antibacterial activity nih.gov
    Dermaseptin B2K3K4B2Substitution to increase positive chargeIncreased antibacterial activity against A. baumannii nih.govmdpi.com
    Dermaseptin-PCDMPC-19Truncation of the C-terminal segmentSimilar antimicrobial potency with significantly decreased hemolytic effect nih.gov
    Dermaseptin-ACDRP-AC4aIncreased chargeIncreased antibacterial spectrum and reduced hemolytic activity researchgate.net

    Role in Addressing Antimicrobial Resistance in Non-Human Contexts

    The rise of antimicrobial resistance is a global threat that extends beyond human medicine to veterinary and agricultural settings. oup.compreprints.org this compound and its derivatives could offer a valuable tool in these non-human contexts. The membrane-disrupting mechanism of action of dermaseptins is considered less prone to the development of microbial resistance compared to conventional antibiotics that often have specific molecular targets. vulcanchem.comresearchgate.net

    Potential applications in non-human contexts include:

    Veterinary medicine: As a therapeutic agent for infections in livestock and companion animals, particularly those caused by multidrug-resistant pathogens.

    Aquaculture: To prevent or treat bacterial diseases in fish, which is a significant issue in the industry. preprints.org Studies on Dermaseptin S4 have already suggested its potential in this area. oup.com

    Agriculture: As a component in formulations to protect plants from pathogenic bacteria and fungi. researchgate.net

    Future research should focus on the efficacy and stability of this compound in these specific environments, as well as the development of cost-effective production methods to make its use in these sectors economically viable.

    Exploration of Novel Biotechnological Applications Beyond Direct Antimicrobial Use (e.g., Immunomodulation in Non-Human Systems)

    Beyond their direct killing of microbes, many AMPs, including some dermaseptins, possess immunomodulatory properties. rsc.orgnih.gov These peptides can influence the host's immune response, for example by recruiting immune cells. rsc.org While this has been primarily studied in the context of human health, exploring these effects in non-human systems could open up new biotechnological applications.

    For instance, in veterinary medicine, an immunomodulatory peptide could be used to enhance the immune response of an animal to an infection or a vaccine. In aquaculture, modulating the fish immune system could improve disease resistance. preprints.org

    Furthermore, some dermaseptins have shown anti-cancer activity, which is another area of their functionality that could be explored in veterinary oncology. nih.govmdpi.comresearchgate.net The ability of these peptides to selectively target and disrupt the membranes of cancer cells, which often have altered surface charge compared to normal cells, is a promising field of research. vulcanchem.com

    Future investigations should aim to:

    Characterize the immunomodulatory effects of this compound in relevant animal models.

    Investigate its potential as an adjuvant in veterinary vaccines.

    Explore its anti-cancer properties against common animal tumors.

    Q & A

    Q. What standardized assays are recommended for evaluating the antiviral activity of Dermaseptin AA-3-3 in vitro?

    To assess antiviral efficacy, use the MTT cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀) in relevant cell lines (e.g., VERO, LLCMK2, C6/36) and the MTT-based antiviral assay to calculate the 50% effective concentration (EC₅₀). These protocols ensure reproducibility by quantifying cell viability and viral inhibition simultaneously. For example, Dermaseptin 01 showed a CC₅₀ of 105 µg/mL in C6/36 cells and EC₅₀ values of 15 µg/mL (C6/36) and 60 µg/mL (LLCMK2) against Dengue virus type 2 .

    Q. Which cell lines are appropriate for studying this compound’s cytotoxicity and specificity?

    Prioritize insect-derived cell lines (e.g., C6/36 for arboviruses) and mammalian lines (e.g., VERO, LLCMK2) to compare species-specific toxicity. Dermaseptin derivatives often exhibit lower cytotoxicity in mammalian cells (CC₅₀ >1000 µg/mL) compared to insect cells, suggesting selective antimicrobial action . Validate results using at least two independent cell lines to mitigate variability.

    Q. How can researchers address discrepancies in reported EC₅₀ values across studies?

    Discrepancies may arise from differences in viral strains, cell culture conditions, or peptide purity. Standardize experimental parameters, such as multiplicity of infection (MOI), incubation time, and peptide solubilization buffers. For instance, Dermaseptin 01’s EC₅₀ varied between cell types (15 vs. 60 µg/mL), underscoring the need for model-specific optimization .

    Advanced Research Questions

    Q. What mechanistic studies are critical to elucidate this compound’s mode of action against viral envelopes?

    Combine molecular docking (e.g., using SARS-CoV-2 spike protein PDB ID 6LZG) with membrane perturbation assays (e.g., fluorescence dye leakage). Computational modeling can predict binding affinity to viral glycoproteins, while experimental validation via electron microscopy or surface plasmon resonance (SPR) confirms direct interactions . For example, derivatives showed high affinity for SARS-CoV-2 spike protein in silico, warranting in vitro validation .

    Q. How can biofilm assays be optimized to evaluate Dermaseptin derivatives against antimicrobial-resistant pathogens?

    Use crystal violet staining or confocal microscopy to quantify biofilm biomass reduction. Test peptides in flow-cell systems to mimic physiological conditions. Studies on Dermaseptin S4 derivatives demonstrated efficacy against Chlamydia biofilms, but results depend on peptide stability in extracellular matrices. Include protease inhibitors to prevent degradation during prolonged assays .

    Q. What experimental designs are recommended to assess resistance emergence to this compound?

    Propagate pathogens under sub-inhibitory peptide concentrations over multiple generations. Compare resistance rates to conventional antibiotics using time-kill curves and genomic sequencing. For example, Gram-negative bacteria developed resistance to antibiotics but not to Dermaseptin derivatives, suggesting a unique membrane-disrupting mechanism .

    Q. How should researchers validate the safety of this compound in genetically modified (GM) organisms?

    Conduct longitudinal toxicity studies in model organisms (e.g., Danio rerio for embryotoxicity) and assess bioaccumulation via mass spectrometry. In GM potato trials, Dermaseptin B1 showed no acute toxicity, but long-term ecological impacts (e.g., soil microbiome disruption) require evaluation .

    Data Interpretation and Contradictions

    Q. How to reconcile conflicting results on Dermaseptin’s spectrum of antiviral activity?

    Contextualize findings by evaluating viral envelope composition (e.g., lipid rafts vs. protein-dominated surfaces). Dermaseptin 01 inhibited Dengue virus (enveloped) but not Vaccinia virus, likely due to differences in membrane cholesterol content . Use lipidomic profiling of target membranes to refine structure-activity relationships.

    Q. What statistical approaches are essential for multi-omics studies on Dermaseptin’s host-pathogen interactions?

    Apply multivariate analysis (e.g., PCA or PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. This identifies key pathways (e.g., ROS generation, membrane integrity loss) and reduces false positives in high-throughput screens .

    Ethical and Reporting Standards

    Q. What informed consent elements are required for studies involving Dermaseptin-derived therapeutics?

    Include biospecimen handling protocols, data anonymization methods, and potential genetic privacy risks (e.g., DNA typing in human trials). Reference HIPAA-compliant templates for biobanking and participant communication .

    Q. How to structure a manuscript reporting Dermaseptin’s dual antimicrobial/antiviral activity?

    Follow CONSORT or STROBE guidelines for original research. Highlight the CC₅₀/EC₅₀ ratio (selectivity index) in the abstract and discuss clinical translatability in the context of resistance mechanisms .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.